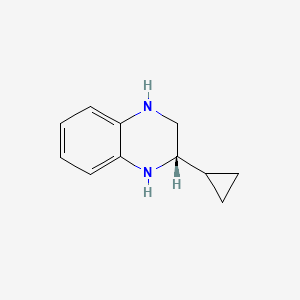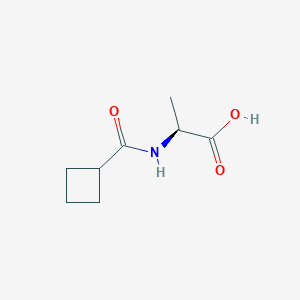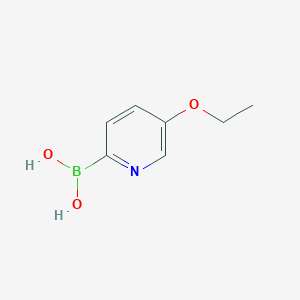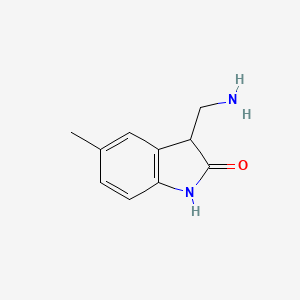
3-(Aminomethyl)-5-methylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-5-methylindolin-2-one is an organic compound that belongs to the class of indolin-2-ones. This compound features an indole core structure with an aminomethyl group at the 3-position and a methyl group at the 5-position. Indolin-2-ones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylindolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-(aminomethyl)aniline with methyl isocyanate, followed by cyclization to form the indolin-2-one core. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-5-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indolin-2-one to indoline derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Indoline derivatives.
Substitution: Various substituted indolin-2-ones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-5-methylindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-5-methylindolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The indolin-2-one core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)indolin-2-one: Lacks the methyl group at the 5-position.
5-Methylindolin-2-one: Lacks the aminomethyl group at the 3-position.
Indolin-2-one: Lacks both the aminomethyl and methyl groups.
Uniqueness
3-(Aminomethyl)-5-methylindolin-2-one is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential as a bioactive compound .
Propiedades
Número CAS |
1071931-87-7 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-(aminomethyl)-5-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-6-2-3-9-7(4-6)8(5-11)10(13)12-9/h2-4,8H,5,11H2,1H3,(H,12,13) |
Clave InChI |
BAIXLGOUQKRRMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)

![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
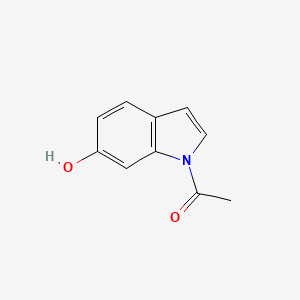


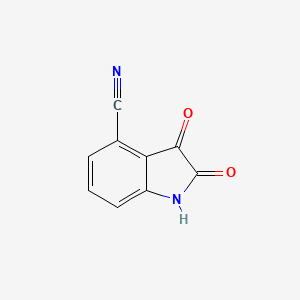
![3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)

